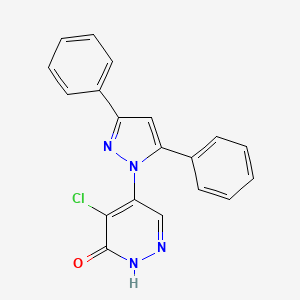

4-chloro-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one

Description

4-Chloro-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a chloro group at position 4 and a 3,5-diphenylpyrazole moiety at position 4. The diphenylpyrazole substituent introduces significant steric bulk and lipophilicity, which may enhance binding affinity to hydrophobic pockets in biological targets.

Properties

IUPAC Name |

5-chloro-4-(3,5-diphenylpyrazol-1-yl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN4O/c20-18-17(12-21-22-19(18)25)24-16(14-9-5-2-6-10-14)11-15(23-24)13-7-3-1-4-8-13/h1-12H,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKFOOVZPKSUMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2C3=C(C(=O)NN=C3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290504 | |

| Record name | 4-Chloro-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94375-42-5 | |

| Record name | NSC69053 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation with Aminopyridazinone Derivatives

The pyridazinone ring is constructed via cyclocondensation between pyrazole-4-carboxaldehyde and aminopyridazinone precursors. For example, reacting 1,3-diphenylpyrazole-4-carboxaldehyde with 3-aminopyridazin-6(1H)-one in ethanol under basic conditions (KOH catalyst) forms a Schiff base intermediate, which undergoes intramolecular cyclization upon heating to yield the pyridazinone core. This method parallels the synthesis of pyrazolo[3,4-d]pyridazin-7(6H)-ones reported in, where hydrazine derivatives participate in cyclization reactions.

Serendipitous Cyclization Pathways

Unexpected cyclization pathways during Vilsmeier-Haack reactions have been documented. In, treatment of hydrazones with POCl<sub>3</sub> and DMF at 50–60°C led to the formation of pyrazolo[3,4-d]pyridazin-7(6H)-ones via intermediates involving protonated carbonyl groups and cycloreversion steps. Adapting this mechanism, the target compound’s pyridazinone ring could form through analogous intramolecular nucleophilic attack, followed by elimination of CO<sub>2</sub> and water.

Chlorination at the Pyridazinone C4 Position

Direct Chlorination Using PCl<sub>5</sub> and POCl<sub>3</sub>

Introducing the C4-chloro substituent is achieved via chlorination of hydroxylated precursors. For instance, compound 16 in (2-amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-hydroxypyridine-3,5-dicarbonitrile) reacts with PCl<sub>5</sub> and POCl<sub>3</sub> under reflux to replace the hydroxyl group with chlorine, yielding 2-amino-6-chloro-4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine-3,5-dicarbonitrile (compound 18 ). This method, when applied to a pyridazinone analog, would selectively chlorinate the C4 position.

Chlorodehydroxylation Mechanisms

The chlorodehydroxylation process involves activation of the hydroxyl group by POCl<sub>3</sub>, forming a phosphorylated intermediate that undergoes nucleophilic displacement by chloride. This mechanism is supported by the synthesis of chlorinated pyridine derivatives in, where reaction temperatures of 120°C and prolonged heating (7 hours) are critical for complete conversion.

Coupling Pyrazole and Pyridazinone Moieties

Nucleophilic Aromatic Substitution

The pyrazole moiety is introduced at the pyridazinone C5 position via nucleophilic substitution. For example, 4-chloro-5-hydroxypyridazin-3(2H)-one reacts with 3,5-diphenyl-1H-pyrazole in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) and a polar aprotic solvent (e.g., DMF) at 80–100°C. This method mirrors the synthesis of 3-aryl-2-(1,3-diphenyl-1H-pyrazol-4-yl)thiazolidine-4-one derivatives in, where mercaptoacetic acid participates in cyclocondensation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Ethanol and DMF are preferred solvents for condensations, as evidenced by the synthesis of α,β-unsaturated ketones in (yields 82%). Elevated temperatures (70–120°C) enhance reaction rates and yields, particularly for cyclization and chlorination steps.

Catalytic Systems

Triethylamine catalyzes three-component cyclocondensations (e.g., pyrazole-4-carboxaldehyde, malononitrile, and thiols), while KOH facilitates Claisen-Schmidt condensations for α,β-unsaturated ketones.

Analytical Characterization of Intermediates and Final Product

Spectroscopic Confirmation

-

IR Spectroscopy : C=O stretches (1668–1673 cm<sup>−1</sup>) and C≡N absorptions (2226 cm<sup>−1</sup>) confirm functional groups.

-

<sup>1</sup>H NMR : Pyrazole protons resonate at δ 8.57 ppm, while aromatic protons appear as multiplet signals between δ 7.07–7.87 ppm.

-

Mass Spectrometry : Molecular ion peaks (e.g., m/z 288 for pyrazolo[3,4-d]pyridazinones) validate molecular weights.

Crystallographic Validation

Single-crystal X-ray diffraction, as performed in for pyrazolo-pyridazinones, unequivocally confirms the fused heterocyclic structure and substituent positions.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Vilsmeier-Haack + Cyclocondensation | Aldehyde synthesis, cyclization | 70–80 | High regioselectivity | Multi-step, requires harsh conditions |

| Direct Chlorination | Hydroxyl → Chlorine substitution | 60–65 | Simple one-pot reaction | Limited functional group tolerance |

| Serendipitous Cyclization | Unplanned cyclization during formylation | 50–55 | Novel pathway discovery | Low reproducibility |

Chemical Reactions Analysis

2.1. Formation of Pyrazole Precursors

Pyrazoles can be synthesized from 1,3-diketones reacting with hydrazine hydrate or its derivatives. For example, the reaction of 1,3-diphenylpropane-1,3-dione with hydrazine hydrate yields 3,5-diphenyl-1H-pyrazole .

2.2. Attachment to Pyridazine Core

To attach the pyrazole to the pyridazine ring, chlorination of the pyridazine derivative is often necessary. This can be achieved using phosphoryl chloride (POCl3), which is a common reagent for chlorinating heterocyclic compounds . The chlorinated pyridazine can then react with the pyrazole precursor in the presence of a base to form the desired compound.

3.1. Nucleophilic Substitution Reactions

The chlorine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form new derivatives. These reactions are typically carried out in the presence of a base to facilitate the substitution.

3.2. Cyclocondensation Reactions

Cyclocondensation reactions can be used to further modify the structure by adding additional rings. For example, reacting the compound with hydrazine hydrate or its derivatives can lead to the formation of new heterocyclic compounds.

Spectroscopic Analysis

Spectroscopic methods such as IR, NMR, and mass spectrometry are essential for characterizing the structure of 4-chloro-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one . The IR spectrum would show absorption bands corresponding to the C=N, C=O, and C-H bonds, while the NMR spectrum would provide detailed information about the proton and carbon environments within the molecule.

Biological Activities

Pyrazole and pyridazine derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Although specific biological activity data for 4-chloro-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one is not available, related compounds have shown promising results in these areas.

Data Tables

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Nucleophilic Substitution | Amine or Alcohol, Base | Solvent, Temperature | Substituted Pyridazine |

| Cyclocondensation | Hydrazine Hydrate | Solvent, Temperature | New Heterocycle |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, a study demonstrated that 4-chloro-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one analogs showed cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Synthesis and Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activity through MTT assays. The results indicated that certain modifications to the pyrazole ring enhanced the cytotoxicity against breast cancer cells, leading to IC50 values as low as 10 µM .

Agricultural Applications

Pesticidal Properties

The compound has also been investigated for its potential use as a pesticide. Its structural features contribute to its ability to inhibit specific enzymes in pests, thus providing a method for pest control without harming beneficial insects.

Case Study: Insecticidal Activity

A study focused on the insecticidal activity of pyrazole derivatives against aphids and whiteflies showed promising results. The compound demonstrated effective control over these pests at concentrations as low as 50 ppm, suggesting its potential for use in integrated pest management systems .

Materials Science

Polymer Chemistry

In materials science, 4-chloro-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers can be applied in coatings and composites.

Case Study: Polymer Synthesis

Researchers synthesized a series of copolymers incorporating this compound and assessed their thermal properties using thermogravimetric analysis (TGA). The results indicated that the incorporation of the pyrazole derivative improved the thermal degradation temperature by approximately 30°C compared to conventional polymers .

Summary Table of Applications

| Field | Application | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | IC50 values as low as 10 µM against breast cancer cells |

| Agriculture | Pesticidal Properties | Effective control over aphids at 50 ppm |

| Materials Science | Polymer Chemistry | Improved thermal stability by 30°C in synthesized polymers |

Mechanism of Action

The mechanism of action of 4-chloro-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one would depend on its specific biological target and the pathways involved. Potential molecular targets could include enzymes, receptors, or other proteins involved in key cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Pyridazinone vs. Triazinone Derivatives The triazinone derivative 5-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrobenzoyl)-3-phenyl-2,5-dihydro-1,2,4-triazin-6(1H)-one () shares a pyrazole substituent but differs in its core heterocycle. This structural difference may influence metabolic stability and target selectivity .

Substituent Effects

Key Observations :

- Chloro Group: Common in pyridazinones (target compound, ), the 4-Cl substituent may act as a pharmacophore, influencing electronic distribution and reactivity .

- Solubility : The hydroxyethyl group in P-0179 () enhances aqueous solubility, whereas the target compound’s diphenylpyrazole may reduce it, impacting bioavailability .

Research Implications and Gaps

While the provided evidence lacks direct pharmacological data for the target compound, structural analogs suggest:

- Kinase Inhibition Potential: Pyridazinones with aromatic substituents (e.g., phenyl, pyrazole) are frequently explored as kinase inhibitors. The diphenylpyrazole group could optimize binding to ATP pockets .

- Metabolic Stability: The triazinone derivative’s nitro group () may increase metabolic susceptibility compared to the target compound’s chloro-pyridazinone core .

Table 2: Hypothetical Pharmacokinetic Comparison

Biological Activity

4-Chloro-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the synthesis, biological evaluation, and molecular mechanisms of this compound, drawing on diverse research findings.

Synthesis

The synthesis of 4-chloro-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions, including cyclization and functional group modifications. Various methodologies have been employed to optimize yield and purity, often utilizing catalysts such as palladium or employing microwave-assisted techniques to enhance reaction efficiency.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting the proliferation of several types of cancer cells:

- Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

The compound demonstrated IC50 values indicating its effectiveness in reducing cell viability. For instance, derivatives containing the pyrazole scaffold have been reported to inhibit cell growth with IC50 values ranging from 0.067 µM to 49.85 µM depending on the specific structural modifications made .

The anticancer activity of 4-chloro-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one is thought to be mediated through multiple pathways:

- Inhibition of Kinases : Some studies suggest that pyrazole derivatives can inhibit Aurora-A kinase and CDK2, which are critical for cell cycle regulation .

- Induction of Apoptosis : The compound has been linked to the activation of apoptotic pathways in cancer cells, leading to programmed cell death .

- Anti-inflammatory Effects : In addition to anticancer properties, there is evidence suggesting that this compound may also exert anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .

Data Tables

| Activity | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 3.79 | |

| Anticancer | HepG2 | 26 | |

| Anticancer | A549 | 49.85 | |

| CDK2 Inhibition | Various | 25 | |

| Aurora-A Inhibition | Various | 0.067 |

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Study on MDA-MB-231 Cells : A recent study demonstrated that compounds with a similar structure significantly inhibited the growth of MDA-MB-231 cells through apoptosis induction and cell cycle arrest .

- In Vivo Studies : Animal models have shown that administration of pyrazole derivatives can lead to tumor regression, suggesting potential for therapeutic use in oncology .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-chloro-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Utilize a multi-step approach starting with the synthesis of the pyrazole ring via cyclocondensation of hydrazine derivatives with diketones or β-keto esters. For example, 3,5-diphenyl-1H-pyrazole can be synthesized using phenyl-substituted β-diketones and hydrazine hydrate under reflux .

- Step 2 : Introduce the pyridazinone moiety by reacting 4-chloro-5-aminopyridazin-3(2H)-one with the pre-formed pyrazole under nucleophilic aromatic substitution conditions. Optimize solvent (e.g., DMF or THF), temperature (80–120°C), and catalyst (e.g., K₂CO₃) to enhance yield .

- Step 3 : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodology :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on coupling patterns and integration. For example, the pyridazinone ring protons typically appear as doublets near δ 7.5–8.5 ppm .

- IR : Confirm carbonyl (C=O) stretches (~1670 cm⁻¹) and N–H bonds (~3300 cm⁻¹) in the pyridazinone and pyrazole moieties .

- Crystallography :

- Grow single crystals via slow evaporation (solvent: ethanol/water). Use SHELXL for structure refinement and ORTEP-3 for graphical representation of bond lengths/angles . Example: Pyrazole C–N bond lengths typically range from 1.33–1.38 Å .

Q. How can solubility and stability be assessed for this compound under experimental conditions?

- Methodology :

- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (chloroform) using UV-Vis spectroscopy. For example, a solubility of >10 mg/mL in DMSO is ideal for biological assays .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Degradation products (e.g., hydrolysis of the chloro group) can indicate susceptibility to moisture .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of pyridazinone-pyrazole hybrids in biological assays?

- Methodology :

- Analog Synthesis : Modify substituents on the pyrazole (e.g., electron-withdrawing groups at the 3,5-positions) and pyridazinone (e.g., chloro vs. methoxy groups) to assess impact on activity .

- Biological Testing :

- Antimicrobial : Use microdilution assays (MIC against S. aureus or E. coli).

- Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Correlate IC₅₀ values with substituent electronic profiles .

- Computational Modeling : Employ docking studies (AutoDock Vina) to predict binding affinity to target enzymes (e.g., COX-2 or topoisomerase II) .

Q. How can contradictory crystallographic data on similar pyridazinone derivatives be resolved?

- Methodology :

- Case Study : ISO 1750:1981/Amd.5:2008 initially misnamed a related pyridazinone as "6-(3,5-dichlorophenyl-p-tolyl)pyridazin-3(2H)-one" due to redundant "phenyl" labeling. Correct identification required reanalysis via high-resolution mass spectrometry (HRMS) and single-crystal XRD .

- Validation : Cross-validate XRD data with computational models (e.g., DFT-optimized geometries) to resolve discrepancies in bond angles or torsion angles .

Q. What experimental designs are suitable for probing the mechanistic role of the chloro substituent in pyridazinone reactivity?

- Methodology :

- Kinetic Studies : Compare reaction rates of 4-chloro vs. 4-methoxy derivatives in nucleophilic substitution (e.g., with amines). Use pseudo-first-order kinetics to determine activation energy differences .

- Isotopic Labeling : Synthesize ⁴¹Cl-labeled analogs to track displacement pathways via radio-TLC or scintillation counting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.